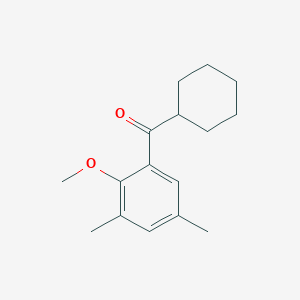
Terphenyl-ar'-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Terphenyl-ar'-ol): , specifically 2,6-Terphenyl-ar'-ol), is an organic compound with the molecular formula C18H14O . It is a white to off-white crystalline powder that is used as an intermediate in the production of various chemicals, including dyes, engineering plastics, and insecticides . This compound is also known for its role in the synthesis of high-performance polymers and antioxidants .
準備方法
Synthetic Routes and Reaction Conditions:
Cyclohexanone Self-Condensation: One method involves the self-condensation of cyclohexanone to form trimeric ketone, which is then converted to 2,6-Terphenyl-ar'-ol) in a tubular fixed bed reactor.
Suzuki Coupling: Another method involves the Suzuki coupling reaction between 2,6-dichlorophenol and phenylboronic acid in the presence of palladium acetate and dicyclohexylphenylphosphine as catalysts.
Industrial Production Methods: Industrial production often utilizes continuous processes in fixed bed reactors to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial to optimize the production process .
化学反応の分析
Types of Reactions:
Oxidation: Terphenyl-ar'-ol) can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
科学的研究の応用
Chemistry:
- Used as a ligand in the synthesis of coordination complexes and catalysts .
- Precursor for the synthesis of high-performance polymers like poly(2,6-diphenyl-1,4-phenylene oxide) .
Biology and Medicine:
Industry:
作用機序
Mechanism of Action: Terphenyl-ar'-ol) exerts its effects primarily through its interaction with various molecular targets. It acts as a ligand in coordination chemistry, forming complexes with metals. In biological systems, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .
Molecular Targets and Pathways:
Antioxidant Pathways: Involves the neutralization of reactive oxygen species (ROS) and free radicals.
Coordination Chemistry: Forms stable complexes with transition metals, which can be used as catalysts in various chemical reactions.
類似化合物との比較
Phenol: A simpler aromatic compound with a single hydroxyl group.
Biphenyl: Consists of two benzene rings without the hydroxyl group.
2,4-Terphenyl-ar'-ol): Similar structure but with different substitution pattern.
Uniqueness:
特性
CAS番号 |
29353-68-2 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC名 |
2,3-diphenylphenol |
InChI |
InChI=1S/C18H14O/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13,19H |
InChIキー |
XXKHDSGLCLCFSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester](/img/structure/B8462693.png)






![4-Bromo-[1,2]naphthoquinone](/img/structure/B8462761.png)
![6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one](/img/structure/B8462783.png)
